molecular formula C9H10NOP B3178526 Benzonitrile, 4-(dimethylphosphinyl)- CAS No. 61738-49-6

Benzonitrile, 4-(dimethylphosphinyl)-

Cat. No. B3178526
CAS RN: 61738-49-6
M. Wt: 179.16 g/mol
InChI Key: FXDDMVHGFFJOMM-UHFFFAOYSA-N
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Description

“Benzonitrile, 4-(dimethylphosphinyl)-” is a chemical compound with the molecular formula C9H10NOP and a molecular weight of 179.16 g/mol .


Molecular Structure Analysis

The molecular structure of benzonitrile features an aromatic benzene ring connected to a nitrile functional group (-C≡N) . This simple yet crucial structural configuration contributes to the compound’s reactivity and polarity . The presence of a nitrile group makes Benzonitrile a potent electrophile, thus readily participating in numerous chemical reactions .


Chemical Reactions Analysis

The liquid phase hydrogenation of benzonitrile over a 5 wt % Pd/C catalyst using a stirred autoclave is investigated . The reaction conforms to a consecutive reaction sequence: first benzonitrile is hydrogenated to produce benzylamine, which subsequently undergoes a hydrogenolysis step to form toluene .


Physical And Chemical Properties Analysis

The pure form of Benzonitrile is a colorless liquid that emits a faint, almond-like odor . At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C . It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .

Scientific Research Applications

Benzonitrile, 4-(dimethylphosphinyl)- is used in the synthesis of a variety of organophosphorus compounds. It is used as a reagent in the synthesis of polymers, including polyurethanes, polyesters, and polyamides. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other products.

Mechanism of Action

Benzonitrile, 4-(dimethylphosphinyl)- is a reagent used in the synthesis of organophosphorus compounds. The reaction involves the formation of a phosphonium salt, which is then hydrolyzed to form the desired product. The reaction is catalyzed by the base, such as potassium hydroxide, and occurs at a temperature of 100-120 °C and a pressure of 1-2 bar.
Biochemical and Physiological Effects
Benzonitrile, 4-(dimethylphosphinyl)- is not known to have any significant biochemical or physiological effects. It is not toxic and has no known adverse effects.

Advantages and Limitations for Lab Experiments

The advantages of using benzonitrile, 4-(dimethylphosphinyl)- in laboratory experiments include its low cost, its ease of use, and its high yield. It is also non-toxic and has no known adverse effects. The main limitation of using benzonitrile, 4-(dimethylphosphinyl)- is that it is a volatile liquid and must be handled carefully.

Future Directions

For benzonitrile, 4-(dimethylphosphinyl)- include its use in the synthesis of new organophosphorus compounds and polymers, as well as its use in the development of new pharmaceuticals, agrochemicals, and other products. It could also be used as a catalyst in the synthesis of other compounds, such as amino acids and peptides. Additionally, further research could be conducted on its biochemical and physiological effects, as well as its potential toxicity.

Safety and Hazards

Benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . Chronic exposure can cause irritation to the eyes, skin, and respiratory system .

properties

IUPAC Name

4-dimethylphosphorylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10NOP/c1-12(2,11)9-5-3-8(7-10)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDDMVHGFFJOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10NOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60814564
Record name 4-(Dimethylphosphoryl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60814564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61738-49-6
Record name 4-(Dimethylphosphoryl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60814564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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